molecular formula C10H13FO B8729691 3-Fluoro-benzenebutanol

3-Fluoro-benzenebutanol

Cat. No.: B8729691
M. Wt: 168.21 g/mol
InChI Key: LMFAMMHYNBXWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-benzenebutanol (C₁₀H₁₃FO) is a fluorinated aromatic alcohol featuring a benzene ring substituted with a fluorine atom at the 3-position and a four-carbon hydroxyalkyl chain. Fluorine’s strong electronegativity and small atomic radius influence the compound’s reactivity, solubility, and interactions with biological targets.

Properties

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

4-(3-fluorophenyl)butan-1-ol

InChI

InChI=1S/C10H13FO/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8,12H,1-2,4,7H2

InChI Key

LMFAMMHYNBXWBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on available data:

Structural and Functional Group Differences

Property 3-Fluoro-benzenebutanol (Hypothetical) 3-(3-Fluoro-6-methoxyphenyl)benzaldehyde ()
Molecular Formula C₁₀H₁₃FO C₁₄H₁₁FO₂
Functional Group Primary alcohol (-CH₂CH₂CH₂CH₂OH) Aldehyde (-CHO) and methoxy (-OCH₃)
Substituent Position Fluorine at benzene 3-position Fluorine at 3-position, methoxy at 6-position
Molar Mass (g/mol) ~156.21 (estimated) 230.23
Density (g/cm³) N/A 1.183 ± 0.06 (Predicted)
Boiling Point (°C) N/A 343.7 ± 32.0 (Predicted)

Key Observations

Functional Group Impact: The aldehyde and methoxy groups in ’s compound increase polarity and molecular weight compared to this compound’s alcohol chain. This likely enhances intermolecular interactions (e.g., dipole-dipole forces), elevating boiling points .

Predicted Properties : The higher density and boiling point of ’s compound correlate with its larger molar mass and functional group complexity .

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